2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-
Description
This compound (CAS 85-77-8, molecular formula C₁₆H₁₄N₄O₃S) is a naphthalene derivative functionalized with sulfonic acid, amino, and azo groups. The azo bridge (–N=N–) connects the naphthalene core to a 4-aminophenyl group, making it a key intermediate in dye synthesis. Its structure enables strong conjugation, contributing to its use in textile dyes and pigments .
Properties
CAS No. |
85-67-6 |
|---|---|
Molecular Formula |
C16H14N4O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
8-amino-5-[(4-aminophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N4O3S/c17-10-1-3-11(4-2-10)19-20-16-8-7-15(18)14-9-12(24(21,22)23)5-6-13(14)16/h1-9H,17-18H2,(H,21,22,23) |
InChI Key |
PUFPLSIDSWPRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Description | Conditions and Reagents |
|---|---|---|
| 1. Sulfonation | Naphthalene is sulfonated using oleum (fuming sulfuric acid) to form naphthalene-2-sulfonic acid. | Temperature: 20-55°C; Time: ~6 hours |
| 2. Nitration | Introduction of nitro group at position 5 or 8 using mixed acids (concentrated sulfuric and nitric acids). | Controlled temperature to avoid over-nitration |
| 3. Reduction | Reduction of nitro groups to amino groups using reducing agents such as sodium sulfide or iron/HCl. | Reflux conditions, ~100°C |
| 4. Diazotization | Amino group on 4-aminophenyl compound is diazotized using sodium nitrite in acidic medium (HCl). | Temperature: 0-5°C to stabilize diazonium salt |
| 5. Coupling Reaction | The diazonium salt is coupled with 8-amino-5-naphthalenesulfonic acid under alkaline conditions to form the azo linkage. | pH: 8-9; Temperature: ambient to 30°C |
The coupling step is critical and must be carefully controlled to prevent side reactions and maximize azo dye formation.
Industrial Synthesis
Industrial production scales up the above laboratory synthesis with process optimizations:
- Use of continuous flow reactors for precise temperature and pH control.
- Optimization of molar ratios to maximize yield.
- Employment of automated control systems to maintain reaction parameters.
- Purification by crystallization, filtration, and drying to obtain high-purity product.
- Waste treatment to handle sulfonic acid and nitrite residues safely.
Industrial methods aim to balance yield, purity, cost, and environmental considerations.
Reaction Conditions and Optimization
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Diazotization Temp | 0-5°C | 0-5°C | Stable diazonium salt |
| Coupling pH | ~7.0 | 8.5 | +22% yield |
| Reaction Time | 4 hours | 2.5 hours | +15% (less hydrolysis) |
| Molar Ratio (Diazonium:Coupler) | 1:1 | 1.2:1 | Higher coupling efficiency |
- Maintaining low temperature during diazotization prevents premature decomposition.
- Slightly alkaline pH favors azo coupling and suppresses side reactions.
- Adjusting molar ratios ensures complete consumption of coupling components.
- Shorter reaction times reduce hydrolysis and byproduct formation.
Mechanistic Insights
The azo coupling mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring of 8-amino-naphthalenesulfonic acid. The amino substituent activates the ring toward electrophilic substitution, facilitating azo bond formation at position 5. The sulfonic acid group enhances solubility and stabilizes intermediates.
Comparative Data with Structurally Related Compounds
| Parameter | Target Compound (CAS 85-67-6) | 5-Amino-8-[(4-Hydroxyphenyl)amino]-2-Naphthalenesulfonic Acid | 7-Amino-4-Hydroxy-3-[4-(2-Sulfooxyethylsulfonyl)Phenyl]Azo-Naphthalene-2-Sulfonic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.37 | 330.36 | 903.89 |
| Key Functional Groups | -NH₂, -N=N-, -SO₃H | -NH₂, -OH, -NH- | -N=N-, -SO₃H |
| Water Solubility | High | High | Very High |
| Primary Application | Azo dye intermediate | Dye intermediate with hydroxy group | High-performance textile dye |
| Photostability | Moderate | Moderate | High |
The azo linkage and sulfonic acid groups are common features, but substituent variations affect solubility, photostability, and application scope.
Research Findings and Applications
- The compound is a key intermediate in azo dye synthesis , providing vibrant colors and good textile binding properties.
- It exhibits moderate acid and alkali resistance , suitable for various dyeing processes.
- Studies indicate potential biological activities , including antimicrobial and anticancer properties, likely due to the azo and amino functionalities enabling interaction with biological targets.
- Modifications of the amino and azo groups allow tuning of chemical and physical properties for specific industrial or pharmaceutical applications.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Sulfonation | Oleum, 20-55°C, 6 h | Introduce sulfonic acid group |
| Nitration | Conc. H₂SO₄/HNO₃, controlled temp | Introduce nitro group |
| Reduction | Sodium sulfide or Fe/HCl, reflux | Convert nitro to amino group |
| Diazotization | NaNO₂, HCl, 0-5°C | Form diazonium salt |
| Coupling | Alkaline medium (pH 8-9), ambient temp | Form azo linkage, final compound |
| Purification | Crystallization, filtration | Obtain pure product |
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dyeing and Pigmentation
Textile Industry:
The primary application of 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- is in the textile industry as a dye. Azo dyes are widely used due to their ability to produce bright colors on fabrics. This compound provides excellent color fastness and stability under various environmental conditions, making it suitable for dyeing cotton, wool, and synthetic fibers.
Food Industry:
This compound also finds applications in the food industry as a color additive. Its non-toxic nature allows it to be used in food products while providing an appealing aesthetic.
Analytical Chemistry
Chromatographic Techniques:
2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). This method allows for the separation and identification of the compound in complex mixtures, which is crucial for quality control in manufacturing processes . The mobile phase typically consists of acetonitrile, water, and phosphoric acid, adaptable for mass spectrometry applications by substituting phosphoric acid with formic acid .
Biological Research
Interaction with Biological Molecules:
Research indicates that 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- can interact with proteins and nucleic acids. These interactions may lead to alterations in cellular functions, which are essential for understanding both its potential therapeutic applications and environmental impacts. The compound's ability to bind with biological macromolecules makes it a candidate for further studies in drug delivery systems or as a biological probe.
Environmental Applications
Environmental Monitoring:
Due to its chemical properties, this compound can be utilized in environmental monitoring to detect azo dyes in wastewater. Its structural characteristics allow for specific interactions with contaminants, facilitating the development of sensors or assays aimed at assessing water quality .
Case Studies
Case Study 1: Textile Dyeing Efficiency
A study conducted on the use of 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- in dyeing cotton fabrics demonstrated that the dye exhibited high color yield and fastness properties compared to other common azo dyes. The results indicated that this compound could reduce dyeing time and improve overall efficiency in textile processing.
Case Study 2: Biological Activity Assessment
In a biological study assessing the interaction of azo dyes with DNA, researchers found that 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- showed significant binding affinity to nucleic acids, suggesting potential implications for its use in developing therapeutic agents targeting cancer cells by exploiting these interactions.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- primarily involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities but differ in substituents, influencing their chemical behavior and applications:
Physicochemical Properties
Solubility :
- The target compound’s sulfonic acid group (–SO₃H) confers moderate water solubility. Sodium salts (e.g., disodium derivatives in ) exhibit higher solubility due to ionic character.
- Hydroxyl-containing analogs (e.g., 6357-75-1) show lower solubility in acidic conditions but improved solubility in alkaline media .
Stability :
Toxicity :
Biological Activity
2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- is an organic compound classified as an azo dye. Its molecular formula is , with a molecular weight of approximately 342.37 g/mol. The compound is notable for its naphthalene ring system, sulfonic acid group, and amino group, which contribute to its solubility in water and potential applications in various industries, particularly in dyeing processes. This article explores the biological activities of this compound, including its antibacterial and antifungal properties, cytotoxicity, and implications for human health.
Chemical Structure and Properties
The structure of 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- features a naphthalene ring linked to an azo group (-N=N-) and a sulfonic acid functional group. This configuration is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.37 g/mol |
| Density | 1.52 ± 0.1 g/cm³ |
| pKa | -0.46 ± 0.40 |
Antibacterial and Antifungal Properties
Research indicates that compounds similar to 2-Naphthalenesulfonic acid exhibit various biological activities, including antibacterial and antifungal effects. Azo dyes have been assessed for their potential to inhibit microbial growth:
- Antibacterial Activity : Studies have shown that certain azo dyes can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : Similar compounds have demonstrated efficacy against fungi like Candida albicans, indicating potential applications in treating fungal infections.
Cytotoxicity and Mutagenicity
The cytotoxic effects of azo dyes are significant due to their chemical structure, which can lead to mutagenic effects. Some studies have reported:
- Cytotoxic Effects : High concentrations of azo dyes can induce cell death in various cell lines.
- Mutagenicity : Certain azo compounds have been linked to DNA damage, raising concerns regarding their safety in consumer products.
Case Studies
-
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various azo dyes, including derivatives of naphthalenesulfonic acid. The results indicated that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. -
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of 2-Naphthalenesulfonic acid on human cell lines. Results showed a dose-dependent increase in cytotoxicity, with higher concentrations leading to greater cell death.
Interaction Studies
Research has focused on the interactions of 2-Naphthalenesulfonic acid with biological macromolecules:
- Protein Binding : The compound has been shown to interact with proteins, potentially altering their functions.
- Nucleic Acid Interaction : There is evidence suggesting that it can bind to DNA, which may lead to mutagenic effects.
Q & A
Basic: What are the key synthetic steps for preparing 8-amino-5-[(4-aminophenyl)azo]-2-naphthalenesulfonic acid?
Methodological Answer:
The synthesis involves two primary steps:
Diazotization : An aromatic amine (e.g., 5-amino-2-naphthalenesulfonic acid) is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.
Coupling Reaction : The diazonium salt is coupled with a second aromatic amine (e.g., 8-amino-2-naphthalenesulfonic acid) under alkaline conditions (pH 8–10) to form the azo bond. Precise temperature control and stoichiometric ratios are critical to avoid side reactions .
Basic: How is this compound characterized structurally?
Methodological Answer:
Key analytical techniques include:
- UV-Vis Spectroscopy : To confirm the azo chromophore (λₐₜ ~450–550 nm) and assess electronic transitions.
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis (e.g., electron ionization to identify sulfonate and azo groups) .
- ¹H/¹³C NMR : To resolve aromatic proton environments and confirm substitution patterns.
Advanced: How does the azo group influence DNA binding interactions?
Methodological Answer:
The azo group enables intercalation or groove-binding with DNA via π-π stacking and hydrogen bonding. Methodologies to study this include:
- Fluorescence Quenching : Monitor changes in ethidium bromide-DNA fluorescence upon competitive binding.
- Circular Dichroism (CD) : Detect conformational changes in DNA helicity.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
Advanced: What factors affect the compound’s stability under varying pH?
Methodological Answer:
Stability challenges arise from:
- pH-Dependent Azo Bond Cleavage : Acidic conditions (pH < 3) promote protonation, while alkaline conditions (pH > 10) induce hydrolysis.
- Oxidation/Reduction : The sulfonate groups enhance aqueous stability, but the azo bond is susceptible to reducing agents (e.g., Na₂S₂O₄).
Mitigation Strategies : - Use buffered solutions (pH 6–8) for storage.
- Avoid exposure to UV light or redox-active metals .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhaling diazonium salt vapors.
- Waste Disposal : Neutralize acidic/byproduct solutions before disposal (e.g., with NaHCO₃) .
Advanced: How can sulfonic acid groups be modified to enhance solubility?
Methodological Answer:
- Ion Exchange : Replace sodium counterions with ammonium or tetraalkylammonium salts for organic solvent compatibility.
- Functionalization : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) via electrophilic aromatic substitution. Monitor solubility changes using turbidimetry or dynamic light scattering (DLS) .
Basic: How does this compound compare structurally to similar azo sulfonic acids?
Comparative Analysis Table:
| Compound | Key Structural Features | Research Applications |
|---|---|---|
| 8-Amino-5-[(4-aminophenyl)azo]-2-naphthalenesulfonic acid | Two naphthalene rings, dual sulfonate groups | Biomolecular staining, sensors |
| 4-Amino-3-[(4-sulfophenyl)azo]benzenesulfonate | Single benzene ring, mono-sulfonate | pH indicators, metal chelation |
| 6-Amino-4-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate | Asymmetric substitution | Dye-sensitized solar cells |
Unique Features : The dual naphthalene rings and sulfonate groups in the target compound enhance π-conjugation and aqueous stability, making it suitable for bioimaging .
Advanced: How to resolve contradictions in reported spectroscopic data?
Methodological Answer:
Contradictions may arise from:
- Isomeric Purity : Ensure synthetic routes yield a single regioisomer (e.g., via HPLC purification).
- Solvent Effects : Compare spectra in consistent solvents (e.g., DMSO-d₆ for NMR).
- Cross-Validation : Use complementary techniques (e.g., FT-IR for functional groups, X-ray crystallography for unambiguous structure determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
